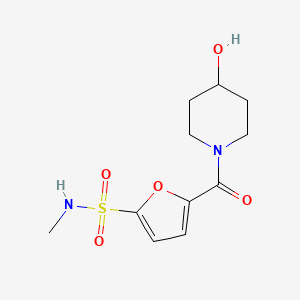
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The molecule also includes a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The piperidine ring is known to participate in various chemical reactions . The furan ring is an aromatic heterocycle and can undergo electrophilic substitution. The sulfonamide group could also be involved in reactions.Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the exact structure of the compound. For example, the presence of the polar sulfonamide group could enhance solubility in water .Aplicaciones Científicas De Investigación
Microbial Degradation of Sulfonamides
Microbial Strategies for Antibiotic Elimination : Research has revealed that certain microbes, such as Microbacterium sp. strain BR1, can degrade sulfonamide antibiotics through an unusual pathway starting with ipso-hydroxylation followed by fragmentation of the parent compound. This process, which leads to the release of various metabolites including sulfite and 3-amino-5-methylisoxazole, highlights a novel microbial strategy for eliminating sulfonamides from the environment, potentially mitigating the spread of antibiotic resistance (Ricken et al., 2013).
Chemical Synthesis and Applications
Cyclization for Heterocyclic Systems : The compound's structural motifs are foundational in the synthesis of complex molecules. For instance, the reaction involving alpha-angelica lactone with alkylamines under specific conditions leads to 5-hydroxy-5-methylpyrrolidinones, which upon further treatment can form various substituted sulfonamidofurans. These compounds have been utilized as substrates in the synthesis of indolines and related heterocyclic systems, demonstrating the compound's role in the development of chemically diverse molecules with potential pharmaceutical applications (Padwa et al., 2003).
Environmental Impact and Treatment
Oxidative Cleavage by Ferrate(VI) : The oxidative treatment of sulfonamides, including compounds related to the query, by ferrate(VI) under acidic conditions has been studied for its effectiveness in water treatment. This process, which involves the cleavage and transformation of sulfonamides, offers a promising route for the removal of these persistent antibiotics from water sources, thereby addressing concerns related to antibiotic resistance in aquatic environments (Kim et al., 2015).
Mecanismo De Acción
Target of Action
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, piperidine derivatives interact with their targets to induce a biological response
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can affect various biochemical pathways depending on their structure and target
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives can have diverse ADME properties
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-12-19(16,17)10-3-2-9(18-10)11(15)13-6-4-8(14)5-7-13/h2-3,8,12,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMSSPLYZBUUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2991416.png)
![Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B2991419.png)

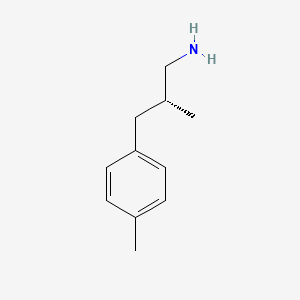
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2991422.png)
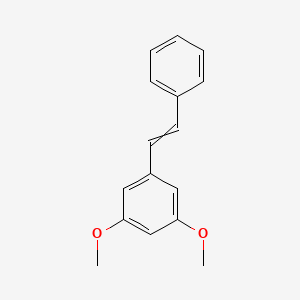
![4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine](/img/structure/B2991425.png)
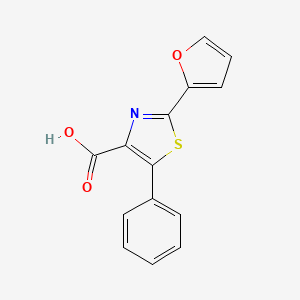
![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2991429.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2991431.png)
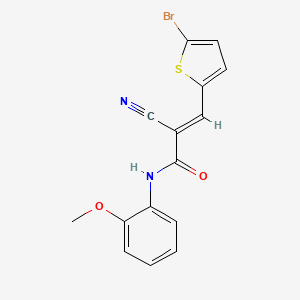
![20-{[3-(Dimethylamino)propyl]amino}-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B2991433.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2991434.png)
![N-(2-chlorobenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2991437.png)
